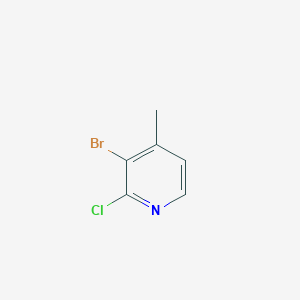

3-Bromo-2-chloro-4-methylpyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-chloro-4-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPFHYDFGKXHWIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80654166 | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55404-31-4 | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55404-31-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80654166 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-2-chloro-4-methylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Intermediate: A Technical Guide to 3-Bromo-2-chloro-4-methylpyridine in Modern Drug Discovery

For Immediate Release

A cornerstone of modern medicinal chemistry, 3-Bromo-2-chloro-4-methylpyridine (CAS No. 55404-31-4) has emerged as a pivotal building block for the synthesis of complex pharmaceutical agents. This technical guide offers an in-depth analysis for researchers, scientists, and drug development professionals, detailing the synthesis, reactivity, and critical applications of this versatile heterocyclic intermediate. Authored from the perspective of a Senior Application Scientist, this document synthesizes core chemical principles with practical, field-proven insights to empower your research and development endeavors.

Core Chemical Identity and Physicochemical Properties

3-Bromo-2-chloro-4-methylpyridine, also known as 3-Bromo-2-chloro-4-picoline, is a di-halogenated derivative of 4-methylpyridine. The strategic placement of the bromine and chlorine atoms, coupled with the methyl group, imparts a unique electronic and steric profile, making it a highly valuable and reactive scaffold in organic synthesis. The distinct reactivity of the C-Br and C-Cl bonds allows for selective, sequential functionalization, a key attribute for constructing complex molecular architectures.

Table 1: Physicochemical Properties of 3-Bromo-2-chloro-4-methylpyridine

| Property | Value | Source(s) |

| CAS Number | 55404-31-4 | [1][2] |

| Molecular Formula | C₆H₅BrClN | [1][2] |

| Molecular Weight | 206.47 g/mol | [2] |

| Appearance | Colorless to light yellow liquid/solid | [1] |

| IUPAC Name | 3-bromo-2-chloro-4-methylpyridine | [3] |

| SMILES | CC1=C(C(=NC=C1)Cl)Br | [3] |

| Storage Conditions | Keep in dark place, inert atmosphere, room temperature | [2] |

Synthesis Methodologies: A Strategic Overview

The efficient synthesis of 3-Bromo-2-chloro-4-methylpyridine is critical for its application in multi-step pharmaceutical manufacturing. Several synthetic routes have been established, often starting from readily available pyridine derivatives. A prevalent pathway commences with 2-chloro-4-methyl-3-nitropyridine, which serves as a key precursor.

Synthesis from 2-Chloro-4-methyl-3-nitropyridine

An established route involves the reduction of the nitro group of 2-chloro-4-methyl-3-nitropyridine to form 3-amino-2-chloro-4-methylpyridine, followed by a Sandmeyer-type reaction to introduce the bromine atom. This multi-step process offers a reliable method for large-scale production. The synthesis of the nitropyridine precursor itself is a critical first stage.[4]

Experimental Protocol: Synthesis of 2-Chloro-4-methyl-3-nitropyridine [5]

-

Charge Reactor: To a suitable reaction vessel, add 2-keto-3-nitro-4-methylpyridine (1.0 eq, 0.084 mol).

-

Add Reagent: Add phosphorus oxychloride (POCl₃, 50 mL).

-

Reaction: Heat the mixture to reflux and maintain for 4 hours.

-

Work-up: After completion, remove the excess phosphorus oxychloride by distillation under reduced pressure.

-

Purification: Recrystallize the crude product from a 75% ethanol solution to yield the white solid product, 2-chloro-4-methyl-3-nitropyridine.

The subsequent reduction of the nitro group and the diazotization/bromination sequence are standard organic transformations that lead to the final product. This pathway underscores the importance of controlling reaction conditions to ensure high yield and purity of this crucial intermediate.

Caption: Key cross-coupling reactions of the title compound.

Applications in Drug Discovery and Development

The primary and most well-documented application of this intermediate is in the synthesis of Nevirapine , a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. [6][7]

Keystone Intermediate for Nevirapine

In the synthesis of Nevirapine, 3-amino-2-chloro-4-methylpyridine (derived from the title compound's synthetic precursors) is a crucial component. It is condensed with another substituted pyridine fragment to construct the final tricyclic diazepinone core of the drug. [5][7]The efficiency and cost-effectiveness of the Nevirapine manufacturing process are heavily dependent on the quality and availability of this key pyridine building block. [6]

Scaffold for Novel Therapeutics

Beyond Nevirapine, the substituted pyridine motif is a privileged structure in medicinal chemistry. Halogenated pyridines like 3-Bromo-2-chloro-4-methylpyridine are instrumental in the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted pyridine cores that interact with the hinge region of the ATP-binding pocket. This intermediate provides a versatile platform for synthesizing libraries of compounds to target kinases implicated in cancer and inflammatory diseases. [8][7]* Proton Pump Inhibitors (PPIs): The substituted pyridine ring is a key pharmacophore in several PPIs used to treat acid-related gastrointestinal disorders. [2]* Other Biologically Active Molecules: Its utility extends to the synthesis of agents for treating cancer and other proliferative diseases by targeting enzymes like CYP17. [9]

Safety and Handling

As with all halogenated organic compounds, 3-Bromo-2-chloro-4-methylpyridine must be handled with appropriate care in a laboratory or manufacturing setting.

-

Hazard Statements: It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). [8]* Precautionary Measures: Standard personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood. Avoid breathing vapors or dust.

Conclusion

3-Bromo-2-chloro-4-methylpyridine is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined reactivity, particularly in selective palladium-catalyzed cross-coupling reactions, allows for the efficient and controlled synthesis of complex molecular targets. Its proven role in the manufacture of life-saving drugs like Nevirapine and its potential for the development of next-generation kinase inhibitors and other therapeutics solidify its importance in the pharmaceutical industry. A thorough understanding of its synthesis, properties, and reactivity is essential for any research or development team aiming to innovate in the field of drug discovery.

References

- Google Patents. SYNTHESIS OF 3-AMINO-2-CHLORO-4-METHYLPYRIDINE FROM MALONONITRILE AND ACETONE - EP 1064265 B1.

- Google Patents. Process for making 3-amino-2-chloro-4-methylpyridine - US6399781B1.

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

PubChem. 3-Bromo-2-chloro-4-methylpyridine. Available from: [Link]

- Google Patents. PYRIDINE COMPOUNDS AS CYP17 ENZYME INHIBITORS - US 20110183989 A1.

-

Semantic Scholar. Nevirapine Batch Transfer Document. Available from: [Link]

-

Wikipedia. Buchwald–Hartwig amination. Available from: [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

-

Oncotarget. Discovery and characterization of a novel irreversible EGFR mutants selective and potent kinase inhibitor CHMFL-EGFR-26 with a distinct binding mode. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 3-Bromo-4-methylpyridine in Modern Pharmaceutical Synthesis. Available from: [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

- Google Patents. Preparation process of 3 amino-4 methyl pyridine - CN100999491A.

-

Doc Brown's Chemistry. Carbon-13 NMR spectrum of 1-bromo-2-chloroethane. Available from: [Link]

-

organic-chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available from: [Link]

Sources

- 1. US5569760A - Process for preparing nevirapine - Google Patents [patents.google.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. rsc.org [rsc.org]

- 5. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 6. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 8. CN106243022A - A kind of preparation method of nevirapine intermediate - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

3-Bromo-2-chloro-4-methylpyridine: NMR Data & Interpretation Guide

This guide provides an in-depth technical analysis of the NMR characteristics of 3-Bromo-2-chloro-4-methylpyridine , a critical intermediate in the synthesis of non-nucleoside reverse transcriptase inhibitors (such as Nevirapine).

The following analysis synthesizes theoretical substituent effects with empirical data from analogous trisubstituted pyridines to provide a high-fidelity interpretation framework.

Compound: 3-Bromo-2-chloro-4-methylpyridine CAS: 55404-31-4 Molecular Formula: C₆H₅BrClN Molecular Weight: 206.47 g/mol

Part 1: Executive Summary & Structural Context

In drug development, this molecule serves as a highly functionalized scaffold. The presence of three distinct substituents (Cl, Br, Me) on the pyridine ring creates a unique electronic environment that simplifies NMR interpretation by eliminating complex higher-order coupling, yet requires careful analysis to distinguish from regioisomers (e.g., 5-bromo-2-chloro-4-methylpyridine).

Key Analytical Challenge: Differentiating the specific substitution pattern (2,3,4-trisubstituted) from potential synthetic byproducts using Scalar Coupling (

Structural Numbering & Electronic Environment

-

Position 1 (N): Pyridine nitrogen (electron-withdrawing).

-

Position 2 (Cl):

-withdrawing, -

Position 3 (Br): Heavy atom effect.

-withdrawing. Sterically crowds the C4-Methyl.[1] -

Position 4 (Me): Weakly electron-donating (+I).

-

Position 5 (H):

-position to Nitrogen. Expected upfield aromatic signal. -

Position 6 (H):

-position to Nitrogen. Expected downfield aromatic signal.

Part 2: Experimental Methodology

To ensure high-resolution data suitable for structural confirmation, the following acquisition parameters are recommended.

Sample Preparation

-

Solvent: Chloroform-d (

) is the standard. Dimethyl sulfoxide- -

Concentration: 10–15 mg in 0.6 mL solvent for 1H; 40–50 mg for 13C.

-

Reference: Tetramethylsilane (TMS) internal standard at 0.00 ppm.

Acquisition Parameters (Typical 400 MHz Instrument)

| Parameter | 1H NMR | 13C NMR |

| Pulse Sequence | zg30 (30° pulse) | zgpg30 (Power-gated decoupling) |

| Spectral Width | 12 ppm (-1 to 11 ppm) | 220 ppm (-10 to 210 ppm) |

| Scans (NS) | 16 | 512–1024 |

| Relaxation Delay (D1) | 1.0 s | 2.0 s |

Part 3: Data Interpretation & Assignment[2]

A. 1H NMR Spectrum (Proton)[2][3][4][5][6][7][8]

The 1H spectrum is characterized by a simplified splitting pattern due to the lack of neighboring protons for the methyl group and the para-orientation of the remaining aromatic protons (or vicinal depending on the exact isomer, but here H5 and H6 are vicinal).

Predicted Chemical Shifts & Multiplicity (

| Position | Group | Shift ( | Multiplicity | Interpretation Logic | |

| H6 | Aromatic CH | 8.10 – 8.25 | Doublet (d) | ||

| H5 | Aromatic CH | 7.00 – 7.15 | Doublet (d) | ||

| 4-Me | Methyl | 2.40 – 2.55 | Singlet (s) | N/A | Deshielded relative to toluene (2.35) due to the electron-deficient pyridine ring and steric compression from the ortho 3-Bromo group. |

Key Diagnostic Feature:

The coupling constant

B. 13C NMR Spectrum (Carbon)[2][5][6][7][8]

The 13C spectrum will display 6 distinct signals. The assignment relies on intensity (quaternary carbons are lower intensity) and chemical shift rules.

Predicted Chemical Shifts (

| Carbon | Type | Shift ( | DEPT-135 Phase | Notes |

| C2 | 150.0 – 152.0 | Absent | Deshielded by directly attached Chlorine and Nitrogen proximity. | |

| C6 | 147.0 – 149.0 | Positive (Up) | Typical | |

| C4 | 148.0 – 150.0 | Absent | Deshielded by Methyl substitution. | |

| C5 | 123.0 – 125.0 | Positive (Up) | ||

| C3 | 120.0 – 124.0 | Absent | Heavy Atom Effect: Bromine attached directly to a carbon often causes an upfield shift (shielding) despite its electronegativity. | |

| 4-Me | 21.0 – 23.0 | Positive (Up) | Standard benzylic-like methyl shift. |

Part 4: Structural Confirmation Logic (Visualization)

The following diagram illustrates the logical workflow for assigning the structure based on the spectral data described above.

Figure 1: Decision tree for confirming the 2,3,4-substitution pattern versus 2,4,5-isomers using 1H NMR coupling constants.

Part 5: Impurity Profiling

In the synthesis of 3-bromo-2-chloro-4-methylpyridine (often via bromination of 2-chloro-4-methylpyridine), common impurities include:

-

Starting Material (2-Chloro-4-methylpyridine):

-

Differentiation: Look for the H3 proton signal at ~7.2 ppm (which is absent in the brominated product) and the H5/H6 coupling.

-

-

Regioisomer (5-Bromo-2-chloro-4-methylpyridine):

-

Differentiation: This isomer possesses isolated protons at positions 3 and 6. They will appear as singlets in the aromatic region, distinct from the doublets of the target compound.

-

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40425119, 3-Bromo-2-chloro-4-methylpyridine. Retrieved from [Link]

-

Reich, H. J. Proton NMR Chemical Shifts of Pyridines. University of Wisconsin-Madison. Retrieved from [Link]

Sources

3-Bromo-2-chloro-4-methylpyridine synthesis pathways

The synthesis of 3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4) presents a classic challenge in regioselective pyridine functionalization. The presence of the 2-chloro and 4-methyl substituents creates competing electronic and steric environments that dictate the success of halogenation strategies.[1]

This guide details two primary, high-fidelity pathways:

-

The Directed Ortho-Metalation (DoM) Route: A modern, high-precision method utilizing organolithium chemistry to target the sterically crowded C3 position directly.[1]

-

The Sandmeyer Route (via CAPIC): A robust, scalable industrial approach converting the commercially available 3-amino-2-chloro-4-methylpyridine (CAPIC) intermediate.

Part 1: Executive Technical Summary

-

Target Molecule: 3-Bromo-2-chloro-4-methylpyridine

-

Key Challenge: Accessing the C3 position. Direct electrophilic bromination of 2-chloro-4-methylpyridine typically favors the less hindered C5 position (beta to nitrogen, ortho to methyl).

-

Strategic Solution: Use Directed Ortho-Metalation (DoM) to leverage the 2-chloro group as a Directing Group (DG), or use Sandmeyer chemistry on a pre-functionalized 3-amino precursor.

Part 2: Retrosynthetic Analysis & Strategy

The retrosynthesis visualizes the two distinct logical approaches to the target.

Figure 1: Retrosynthetic dissection showing the DoM route (Pathway A) and the Sandmeyer route (Pathway B).

Part 3: Pathway A – Directed Ortho-Metalation (DoM)

Best for: Research scale, rapid synthesis, high regioselectivity.[1] Mechanism: The 2-chloro substituent acts as an inductive Directing Group (DG), acidifying the C3 proton.[1] The 4-methyl group provides steric bulk but does not prevent lithiation at C3 if a non-nucleophilic base like LDA is used at low temperatures.[1]

Critical Considerations

-

Regioselectivity: The 2-Cl group directs lithiation to C3 (ortho).[1] While C3 is "sandwiched" between Cl and Methyl, the ortho-directing power of the halogen dominates.[1]

-

Temperature Control: Reactions must be maintained at -78°C to prevent the "Halogen Dance" (migration of the halogen) or nucleophilic attack of the base on the pyridine ring.[1]

Experimental Protocol

Reagents:

-

2-Chloro-4-methylpyridine (1.0 eq)[3]

-

LDA (Lithium diisopropylamide) (1.1 eq) [Freshly prepared or commercial solution]

-

CBr₄ (Carbon tetrabromide) or Br₂ (1.2 eq)

-

Dry THF (Tetrahydrofuran)

Step-by-Step Methodology:

-

Setup: Flame-dry a 3-neck round-bottom flask under an Argon atmosphere. Add anhydrous THF.

-

Base Addition: Cool the THF to -78°C (dry ice/acetone bath). Add LDA solution dropwise via syringe.[1]

-

Substrate Addition: Dissolve 2-chloro-4-methylpyridine in a minimal amount of dry THF. Add this solution dropwise to the LDA mixture over 15 minutes.

-

Quenching (Bromination): Dissolve CBr₄ in dry THF and add it dropwise to the lithiated mixture at -78°C.

-

Note: CBr₄ is preferred over elemental bromine for cleaner reactions in DoM.[1]

-

-

Workup: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated aqueous NH₄Cl.[1] Extract with EtOAc (3x), wash with brine, dry over Na₂SO₄, and concentrate.[1]

-

Purification: Flash column chromatography (Hexanes/EtOAc gradient).

Part 4: Pathway B – The Sandmeyer Reaction (Industrial Standard)[1]

Best for: Large scale, high purity, cost-efficiency (if CAPIC is sourced).[1] Mechanism: Radical-nucleophilic aromatic substitution.[1] The amino group is converted to a diazonium salt, which is then displaced by a bromide ion catalyzed by Copper(I).[1][4][5]

Why this route?

The starting material, 3-amino-2-chloro-4-methylpyridine (CAPIC) , is a mass-produced intermediate for the HIV drug Nevirapine. It is widely available and relatively inexpensive, making this the most reliable route for generating multi-gram to kilogram quantities.[1]

Experimental Protocol

Reagents:

-

3-Amino-2-chloro-4-methylpyridine (1.0 eq)

-

Sodium Nitrite (NaNO₂) (1.2 eq)

-

Hydrobromic Acid (48% aq.[1][6] HBr) (Excess, solvent/reagent)[7][8]

-

Copper(I) Bromide (CuBr) (0.5 – 1.0 eq)

Step-by-Step Methodology:

-

Solubilization: In a reactor, suspend 3-amino-2-chloro-4-methylpyridine in 48% HBr. Cool the mixture to 0°C – 5°C using an ice/salt bath.

-

Diazotization: Dissolve NaNO₂ in a minimum volume of water.[1][6] Add this solution dropwise to the amine/HBr mixture, maintaining the temperature below 5°C .

-

Observation: The mixture will become a clear or slightly turbid diazonium salt solution.[1] Stir for 30 minutes at 0°C.

-

-

Sandmeyer Displacement:

-

Option A (In-situ): Add CuBr powder in small portions directly to the cold diazonium solution.[1]

-

Option B (Transfer): Transfer the cold diazonium solution slowly into a separate vessel containing CuBr dissolved in HBr at 60°C. (This method often gives higher yields by preventing side reactions).[1]

-

-

Reaction: After addition, heat the mixture to 60°C – 80°C for 1–2 hours until nitrogen evolution ceases.

-

Workup: Cool to room temperature. Neutralize carefully with NaOH or Na₂CO₃ (to pH ~8-9). Extract with Dichloromethane (DCM).[1]

-

Purification: The crude product is often pure enough for downstream use.[1] If necessary, recrystallize from ethanol/water or purify via silica gel chromatography.[1]

Part 5: Comparative Analysis & Data Summary

The following table contrasts the two pathways to aid in decision-making.

| Feature | Pathway A: DoM (Lithiation) | Pathway B: Sandmeyer (CAPIC) |

| Starting Material | 2-Chloro-4-methylpyridine | 3-Amino-2-chloro-4-methylpyridine |

| Key Reagents | LDA, CBr₄, Anhydrous THF | NaNO₂, HBr, CuBr |

| Conditions | Cryogenic (-78°C), Inert Gas | Aqueous Acid, 0°C to 60°C |

| Regioselectivity | High (Directed by 2-Cl) | Perfect (Pre-installed Nitrogen) |

| Scalability | Difficult >100g (Cooling costs) | Excellent (Kg scale proven) |

| Cost | Higher (LDA, Dry solvents) | Lower (Bulk commodity reagents) |

| Safety Profile | Pyrophoric hazards (Lithium) | Toxic gas (NOx), Corrosive (HBr) |

Reaction Workflow Diagram (Sandmeyer)

Figure 2: Operational workflow for the Sandmeyer conversion of CAPIC to the target bromide.

Part 6: Troubleshooting & Quality Control

-

Impurity Profile (DoM Route):

-

Impurity Profile (Sandmeyer Route):

-

Phenol derivative (2-chloro-3-hydroxy-4-methylpyridine): Formed if the diazonium salt reacts with water instead of bromide.[1] Fix: Use a large excess of HBr and ensure CuBr is active.[1]

-

Reduction product (2-chloro-4-methylpyridine): Formed if hypophosphorous acid is present (avoid reducing agents).[1]

-

Analytical Validation:

-

1H NMR (CDCl₃): Look for the shift of the aromatic protons.

-

Precursor (Amino): Broad singlet (NH₂) around 4.0-6.0 ppm.

-

Product (Bromo): Disappearance of NH₂.[1] Downfield shift of adjacent protons due to Br electronegativity.[1]

-

Regioisomer Check: The coupling constants (J-values) between the remaining pyridine protons will confirm the 2,3,4-substitution pattern vs 2,4,5.[1]

-

References

-

Grozinger, K. (2000).[1] Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. Patent WO2000043365A1.[1] Link

-

Hargrave, K. D., et al. (1991).[1] Novel Non-Nucleoside Inhibitors of HIV-1 Reverse Transcriptase.[1] 1. Tricyclic Pyridobenzo- and Dipyrido-diazepinones. Journal of Medicinal Chemistry, 34(7), 2231–2241.[1] (Context for CAPIC synthesis).

-

Schlosser, M. (2005).[1] Organometallics in Synthesis: A Manual. Wiley.[1] (Reference for Directed Ortho Metalation protocols on halopyridines).

-

BenchChem. (2025).[1][6] Comparative Guide to the Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. Link

-

ChemicalBook. (2025).[1] Product entry for 3-Bromo-2-chloro-4-methylpyridine (CAS 55404-31-4). Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102304082A - Synthesis method of 2-chloro-4-(piperidylmethyl)pyridine - Google Patents [patents.google.com]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. Sandmeyer Reaction [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN100999491A - Preparation process of 3 amino-4 methyl pyridine - Google Patents [patents.google.com]

- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

Strategic Synthesis of 3-Bromo-2-chloro-4-methylpyridine: A Technical Guide

Executive Summary & Retrosynthetic Logic

The synthesis of 3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4) presents a specific regiochemical challenge: installing three contiguous substituents on the pyridine ring. The 2,3,4-substitution pattern is electronically mismatched for standard electrophilic aromatic substitution (EAS) because the pyridine nitrogen and the 2-chloro substituent deactivate the ring, while the 4-methyl group provides only weak activation.

To achieve high purity and yield, researchers must bypass standard EAS limitations. This guide details two distinct, self-validating synthetic pathways:

-

The Precision Route (Directed Ortho Metalation): Utilizes the directing power of the 2-chloro group to selectively functionalize the C3 position.

-

The Scalable Route (Functional Group Interconversion): Relies on the modification of a pyridone scaffold, suitable for larger batches where cryogenic conditions are limiting.

Pathway A: Directed Ortho Metalation (DoM)

Status: Preferred Method for Research & Medicinal Chemistry Starting Material: 2-Chloro-4-methylpyridine

The Mechanistic Logic

This route exploits the acidity of the C3 proton. The 2-chloro substituent exerts a strong inductive effect (-I), acidifying the adjacent C3 proton. Furthermore, the chlorine atom can coordinate with lithium, stabilizing the transition state. While the 4-methyl group has benzylic protons susceptible to lateral lithiation, the use of Lithium Diisopropylamide (LDA) at cryogenic temperatures (-78°C) kinetically favors ring lithiation at C3 over lateral deprotonation.

Experimental Protocol

-

Pre-requisites: Anhydrous THF (<50 ppm H2O), inert atmosphere (Ar/N2).

-

Scale: 10 mmol basis.

Step-by-Step Workflow:

-

LDA Generation: Charge a flame-dried flask with anhydrous THF (20 mL) and diisopropylamine (1.54 mL, 11 mmol). Cool to -78°C. Dropwise add n-BuLi (2.5 M in hexanes, 4.4 mL, 11 mmol). Stir for 30 min to ensure full conversion to LDA.

-

Substrate Addition: Dissolve 2-Chloro-4-methylpyridine (1.27 g, 10 mmol) in THF (5 mL). Add this solution dropwise to the LDA mixture at -78°C over 15 minutes.

-

Critical Control Point: Maintain internal temperature below -70°C to prevent "halogen dance" (isomerization) or lateral lithiation.

-

-

Metalation: Stir the resulting yellow/orange suspension at -78°C for 1–2 hours. The C3-lithio species is generated in situ.

-

Electrophile Trapping: Dissolve CBr4 (Carbon tetrabromide, 3.65 g, 11 mmol) or Br2 (0.56 mL, 11 mmol) in THF. Add slowly to the reaction mixture.

-

Note: CBr4 is often preferred over elemental bromine for cleaner reactions in DoM.

-

-

Quench & Workup: After 30 min, quench with saturated aqueous NH4Cl while still cold. Warm to room temperature. Extract with EtOAc, wash with brine, dry over Na2SO4.[1]

Visualization of Pathway A

Caption: Kinetic control via LDA ensures lithiation occurs exclusively at the C3 position, stabilized by the adjacent Chlorine atom.

Pathway B: The Pyridone/POCl3 Route

Status: Alternative for Scale-Up / Non-Cryogenic Labs Starting Material: 2-Hydroxy-4-methylpyridine (4-Methyl-2-pyridone)

The Mechanistic Logic

This route uses classical electrophilic substitution followed by deoxy-halogenation. 4-Methyl-2-pyridone is electron-rich. Bromination can occur at C3 or C5. The C3 position is sterically hindered by the methyl group but electronically activated by the adjacent carbonyl (tautomeric OH). Careful control of stoichiometry and temperature is required to maximize the 3-bromo isomer, though separation from the 5-bromo isomer is often necessary. The final step converts the pyridone carbonyl to a chloride using Phosphorus Oxychloride (POCl3).

Experimental Protocol

Step 1: Bromination

-

Dissolve 4-Methyl-2-pyridone (10 mmol) in Acetic Acid (AcOH).

-

Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.

-

Stir for 4–12 hours. Monitor via LCMS for the appearance of the 3-bromo isomer vs. 5-bromo isomer.

-

Purification: Recrystallization or column chromatography is usually required here to isolate the 3-bromo-4-methyl-2-pyridone intermediate.

-

Step 2: Chlorination (Deoxychlorination)

-

Suspend the purified 3-bromo-4-methyl-2-pyridone in neat POCl3 (excess, e.g., 5–10 eq).

-

Heat to reflux (approx. 105°C) for 2–4 hours.

-

Safety Warning: Quench carefully by pouring the reaction mixture onto crushed ice (exothermic hydrolysis of POCl3).

-

Neutralize with NaOH/NaHCO3 and extract with DCM.

Visualization of Pathway B

Caption: This pathway avoids organolithiums but requires rigorous purification to remove regioisomers generated during bromination.

Starting Material Selection Matrix

Use this table to select the optimal starting material based on your lab's capabilities and project phase.

| Feature | 2-Chloro-4-methylpyridine (Pathway A) | 2-Hydroxy-4-methylpyridine (Pathway B) |

| CAS Number | 3678-62-4 | 13466-35-8 |

| Primary Mechanism | Directed Ortho Metalation (DoM) | Electrophilic Subst. + Deoxychlorination |

| Regioselectivity | High (>95% C3 selectivity) | Moderate (Mixture of C3/C5 possible) |

| Key Reagents | LDA, CBr4, Anhydrous THF | NBS, POCl3, Acetic Acid |

| Operational Risk | Cryogenic handling (-78°C), moisture sensitivity | Corrosive reagents (POCl3), exothermic quench |

| Atom Economy | High (Direct C-H functionalization) | Lower (Loss of oxygen, use of excess POCl3) |

| Cost Efficiency | Higher reagent cost (LDA), lower labor | Lower reagent cost, higher purification labor |

Critical Quality Attributes (CQA) & Troubleshooting

When synthesizing this intermediate for drug development (e.g., as a Suzuki coupling partner), the following impurities must be monitored:

-

Regioisomers:

-

Pathway A: 2-Chloro-4-methyl-5-bromopyridine (rare, from lateral lithiation/isomerization).

-

Pathway B: 2-Chloro-4-methyl-5-bromopyridine (common, from lack of bromination control).

-

Detection: 1H NMR is definitive. The C3-H and C5-H signals in the starting material are distinct. In the product, the remaining proton (C5-H) will appear as a singlet (or fine doublet) typically shifted downfield.

-

-

Poly-halogenation:

-

Over-bromination (3,5-dibromo species) can occur in Pathway B if excess NBS is used.

-

-

Moisture Control (Pathway A):

-

If the yield is low in Pathway A, the culprit is almost always moisture in the THF or inactive LDA. Titrate n-BuLi before use.

-

References

- Gribble, G. W., & Saulnier, M. G. (1992). Lithiation of Pyridines and Other Azines. In Heterocyclic Chemistry.

-

Schlosser, M. (2005). Organometallics in Synthesis: A Manual. Wiley.[2] (Detailed protocols for cryogenic handling of LDA and pyridine functionalization).

-

ChemicalBook. (2025).[1] Synthesis of 3-Bromo-4-methylpyridine and derivatives. (Provides context on the commercially available analogs and industrial routes).

-

BenchChem. (2025).[3] Reactivity of 2-Bromo-4-methylpyridine and 2-Chloro-4-methylpyridine. (Comparative reactivity data supporting the distinct utility of the 2-Cl, 3-Br scaffold).

-

ResearchGate. (2025). Improved Synthesis of 2-Chloro-3-amino-4-methylpyridine. (Describes the synthesis of the amino-analog, which can be converted to the bromo-analog via Sandmeyer reaction if DoM is not feasible).

Sources

Operational Safety & Handling Protocol: 3-Bromo-2-chloro-4-methylpyridine

Document ID: OSHP-BCMP-01 | Version: 2.0 | CAS: 55404-31-4[1]

Executive Technical Summary

3-Bromo-2-chloro-4-methylpyridine is a highly functionalized heterocyclic scaffold critical to modern drug discovery, particularly in the synthesis of kinase inhibitors and antivirals.[1] Its utility stems from the orthogonal reactivity of its halogen substituents: the C2-chlorine is activated for nucleophilic aromatic substitution (

However, this dual-halogenated motif presents specific safety challenges.[1] Beyond standard irritant properties, the compound possesses significant lipophilicity (LogP ~2.9), facilitating dermal absorption, and high reactivity toward biological nucleophiles.[1] This guide transitions from basic SDS compliance to advanced operational risk management.[1]

Chemical Profile

| Property | Specification | Operational Implication |

| CAS Number | 55404-31-4 | Primary identifier for inventory tracking.[1] |

| Molecular Formula | MW: 206.47 g/mol .[1][2][3][4] | |

| Physical State | Solid / Low-melting solid | Melting point creates handling ambiguity (solid vs. melt).[1] |

| Boiling Point | ~250°C | Low volatility, but aerosols are a risk during weighing.[1] |

| Flash Point | ~105°C | Class IIIB Combustible Liquid (when molten).[1] |

Hazard Architecture & Toxicology

Expertise Note: While GHS classifications label this compound as an Irritant (H315, H319, H335), experienced medicinal chemists must treat it as a potential sensitizer and alkylating agent due to the activated C2-chlorine position.[1]

Mechanistic Toxicity[1]

-

Protein Alkylation: The electron-deficient pyridine ring activates the C2-chlorine for displacement by biological nucleophiles (e.g., cysteine residues in proteins), leading to potential sensitization or haptenization.[1]

-

Lipophilic Transport: The methyl and halogen substituents increase lipophilicity, allowing the compound to penetrate the stratum corneum faster than non-halogenated pyridines.[1]

-

Metabolic Activation: Halogenated pyridines can undergo oxidative metabolism to form reactive N-oxide intermediates or ring-opening aldehydes.[1]

GHS Classification Summary[1]

-

Acute Toxicity (Oral/Dermal/Inhalation): Category 4 (Harmful).[1]

Engineering Controls & Containment

Trustworthiness: Reliance on PPE alone is a failure of protocol.[1] The primary defense must be engineering controls.[1]

Hierarchy of Containment (Visualized)

Figure 1: The "Defense in Depth" strategy prioritizes isolation over personal protection.

Specific Ventilation Standards

-

Solid Handling: All weighing of the solid must occur inside a fume hood or a powder containment balance enclosure.[1]

-

Face Velocity: Maintain 0.5 m/s (100 fpm).

-

Sash Height: Keep the sash at the lowest working position to protect against potential splashes during reaction quenching.[1]

Operational Workflows

A. Receipt and Storage

Upon receipt, the integrity of the packaging is critical.[1] Halogenated pyridines can degrade, releasing corrosive hydrogen halides (HBr/HCl) if exposed to moisture.[1]

-

Protocol: Store under an inert atmosphere (Argon/Nitrogen) in a cool, dry place (<25°C).

-

Visual Check: Yellowing or darkening of the solid indicates oxidation or hydrolysis.[1]

B. Weighing and Transfer

Static electricity is a major risk with dry, halogenated heterocyclic powders.[1]

-

Antistatic Measures: Use an ionizing gun or bar inside the balance enclosure to neutralize static charge on the spatula and weighing boat.[1]

-

Dissolution: Ideally, dissolve the solid in the reaction solvent (e.g., THF, DCM) inside the hood immediately after weighing to transition the hazard from an inhalable dust to a contained liquid.[1]

C. Reaction Safety: The "Halogen Dance" Risk

Expertise Note: The most dangerous phase involves the use of organolithiums (e.g., n-BuLi) for Lithium-Halogen exchange.[1] The C3-Bromine exchanges rapidly, but if the temperature is not strictly controlled (<-70°C), the lithiated species can isomerize ("dance") or eliminate to form pyridynes, leading to uncontrolled exotherms and tar formation.[1]

Reaction Decision Matrix

Figure 2: Operational decision tree based on reagent class.[1] Note the critical temperature control required for lithiation.

Emergency Response & Waste Management

Spill Cleanup Protocol

-

Isolate: Evacuate the immediate area (10-meter radius).

-

PPE Upgrade: Don a full-face respirator with organic vapor/acid gas cartridges if the spill is outside a hood.[1]

-

Neutralization: Do not use water.[1] Use a dry absorbent (Vermiculite or Sand).[1]

-

Decontamination: Wash the surface with a dilute surfactant solution, followed by a water rinse.[1] Collect all rinsate.[1]

Waste Disposal

-

Classification: This material is Halogenated Organic Waste .[1]

-

Segregation: Do not mix with strong acids or oxidizers.[1]

-

Labeling: Clearly mark containers with "Toxic," "Irritant," and "Halogenated."[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40425119, 3-Bromo-2-chloro-4-methylpyridine.[1] Retrieved from [Link]

-

European Chemicals Agency (ECHA). Substance Information: 3-Bromo-2-chloro-4-methylpyridine (EC 813-903-7).[1] Retrieved from [Link][1]

-

Schlosser, M. (2005).[1] The "Halogen Dance" and Other Halogen-Migration Reactions.[1] Angewandte Chemie International Edition.[1] (Contextual reference for lithiation risks of bromo-chloro-pyridines).

Sources

- 1. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1188140-52-4|4-Bromo-3-chloro-2-methylpyridine|BLD Pharm [bldpharm.com]

- 3. 55404-31-4|3-Bromo-2-chloro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 4. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-Bromo-2-chloropyridine | C5H3BrClN | CID 693324 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profile & Solvent Selection for 3-Bromo-2-chloro-4-methylpyridine

This guide serves as a definitive technical reference for the solubility, handling, and solvent selection for 3-Bromo-2-chloro-4-methylpyridine . It is designed for medicinal chemists and process engineers requiring actionable data for synthesis, purification, and formulation.[1]

Executive Summary

3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4) is a highly functionalized halogenated heterocycle utilized primarily as a scaffold in the development of kinase inhibitors and agrochemicals.[2][3] Its physicochemical behavior is dominated by the electron-deficient pyridine ring and the lipophilic contributions of the halogen and methyl substituents.[1]

This guide moves beyond generic data, synthesizing extraction protocols and structural analysis to define its solubility landscape. Key takeaway: The compound exhibits high solubility in chlorinated and polar aprotic solvents, moderate solubility in aromatics, and low aqueous solubility.[1] Care must be taken with nucleophilic solvents due to the lability of the C2-chlorine atom.[1]

Chemical Profile & Physicochemical Basis[1][3][4][5][6]

Understanding the molecule's intrinsic properties is the first step to accurate solvent selection.[1]

| Property | Value / Descriptor | Relevance to Solubility |

| CAS Number | 55404-31-4 | Unique Identifier |

| Molecular Weight | 206.47 g/mol | Small molecule, favorable kinetics |

| LogP (Calc) | ~2.9 | Moderately lipophilic; prefers organic phases |

| pKa (Base) | ~2.2 (Pyridinium ion) | Very weak base; remains neutral in most buffers |

| H-Bond Donors | 0 | No self-association; higher solubility in aprotic solvents |

| H-Bond Acceptors | 1 (Pyridine N) | Accepts H-bonds from protic solvents (MeOH, Water) |

Solubility Landscape

Data derived from synthesis extraction protocols and structural analog analysis.

High Solubility Solvents (Primary Choices)

These solvents are recommended for preparing stock solutions (>50 mg/mL) or performing extractions.[1]

-

Dichloromethane (DCM) & Chloroform: Excellent solubility due to favorable dipole-dipole interactions.[1] DCM is the standard solvent for extraction during synthesis.[1]

-

Ethyl Acetate (EtOAc): High solubility.[1] Frequently used as the organic phase in aqueous workups.[1]

-

Tetrahydrofuran (THF) & 2-MeTHF: Excellent solubility.[1] Ideal for reactions involving organometallics (e.g., Grignard, Lithiation).[1]

Reaction Solvents (Polar Aprotic)

Required for nucleophilic aromatic substitution (

-

DMSO & DMF: High solubility.[1] These solvents solvate the cation of reagents, enhancing reactivity.[1]

-

Note: Removal requires aqueous wash or lyophilization.[1]

-

-

Acetonitrile (MeCN): Good solubility.[1] often used in HPLC and mild substitution reactions.[1]

-

1,4-Dioxane: Excellent solubility; preferred for high-temperature Pd-catalyzed couplings.

Critical Caution: Reactive Solvents

The 2-chloro position is activated by the pyridine nitrogen, making it susceptible to displacement by nucleophiles.[1]

-

Methanol / Ethanol: Soluble, but use with caution.[1] In the presence of strong bases (e.g., NaOMe, NaOH), the solvent can act as a nucleophile, converting the 2-chloro group to a 2-methoxy/ethoxy ether.[1]

-

Primary Amines: Do not use as solvents.[1] They will rapidly displace the chloride or bromide.[1]

Anti-Solvents (For Purification)[1]

-

Water: Practically insoluble.[1]

-

Hexanes / Heptane: Low solubility.[1] Useful for inducing precipitation from EtOAc or DCM solutions.[1]

Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting the appropriate solvent based on the experimental goal.

Caption: Decision logic for solvent selection based on experimental intent, minimizing side-reactions.

Experimental Protocols

Protocol A: Gravimetric Solubility Determination

Use this protocol to establish precise solubility limits for your specific batch/purity.

-

Preparation: Weigh 50 mg of 3-Bromo-2-chloro-4-methylpyridine into a 2 mL HPLC vial.

-

Addition: Add the target solvent in 100 µL increments at 25°C.

-

Agitation: Vortex for 30 seconds after each addition.

-

Observation:

-

Soluble: Solution becomes clear.

-

Insoluble: Visible particulate remains.[1]

-

-

Calculation:

[1] -

Validation: If clear, filter through a 0.22 µm PTFE filter and analyze by HPLC to ensure no degradation occurred during dissolution.

Protocol B: Solvent Screening for Recrystallization

Based on the compound's high solubility in EtOAc and low solubility in alkanes.

-

Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate (approx. 60°C).

-

Anti-Solvent Addition: Slowly add Heptane dropwise while maintaining temperature until a persistent cloudiness (turbidity) appears.[1]

-

Re-dissolution: Add a few drops of EtOAc to clear the solution.[1]

-

Cooling: Allow the solution to cool slowly to room temperature, then to 4°C.

-

Harvest: Filter the crystals and wash with cold 1:4 EtOAc:Heptane.

Safety & Handling (Halogenated Pyridines)

-

Skin Absorption: Halogenated pyridines can be absorbed through the skin.[1] Wear nitrile gloves and a lab coat.[1]

-

Inhalation: The compound may sublime or exist as a fine dust.[1] Handle strictly within a fume hood.[1]

-

Waste Disposal: Segregate as "Halogenated Organic Waste."[1] Do not mix with strong acids or oxidizers.[1]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 40425119, 3-Bromo-2-chloro-4-methylpyridine.[1] Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 3-Bromo-2-chloro-4-methylpyridine: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are the bedrock upon which a vast number of therapeutic agents are built. Among these, the substituted pyridine core is of paramount importance, prized for its unique electronic properties, ability to engage in hydrogen bonding, and synthetic versatility.[1][2] This guide focuses on a particularly valuable building block: 3-Bromo-2-chloro-4-methylpyridine . With its distinct substitution pattern, this molecule offers orthogonal reactivity, enabling chemists to perform selective, stepwise modifications at different positions of the pyridine ring. The chloro group at the C2 position is primed for nucleophilic aromatic substitution, while the bromo group at the C3 position is an ideal handle for palladium-catalyzed cross-coupling reactions. This dual reactivity makes it an exceptionally powerful intermediate in the synthesis of complex, poly-substituted molecules with significant potential in drug discovery and materials science.[3][4] This document provides an in-depth exploration of its synthesis, chemical behavior, and strategic applications for researchers, scientists, and professionals in drug development.

Section 1: Physicochemical and Structural Properties

A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective use in synthesis. 3-Bromo-2-chloro-4-methylpyridine is a light yellow solid under standard conditions, and its key identifiers and properties are summarized below.[5]

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-2-chloro-4-methylpyridine | [6] |

| Synonyms | 3-Bromo-2-chloro-4-picoline, 2-Chloro-3-bromo-4-methylpyridine | [6] |

| CAS Number | 55404-31-4 | [6][7] |

| Molecular Formula | C₆H₅BrClN | [5][6] |

| Molecular Weight | 206.47 g/mol | [6] |

| Physical Form | Solid | [5] |

| Boiling Point | 250.3 ± 35.0 °C (Predicted) | [5] |

| Density | 1.624 ± 0.06 g/cm³ (Predicted) | [5] |

| SMILES | CC1=C(C(=NC=C1)Cl)Br | [6] |

| InChI | InChI=1S/C6H5BrClN/c1-4-2-3-9-6(8)5(4)7/h2-3H,1H3 | [6] |

| Storage Conditions | Keep in dark place, Inert atmosphere, Room temperature | [5][7] |

Section 2: Synthesis Strategies

The efficient synthesis of 3-Bromo-2-chloro-4-methylpyridine is critical for its application. The most direct routes typically start from the corresponding aminopyridine precursor, 3-amino-2-chloro-4-methylpyridine, which itself is a valuable intermediate in pharmaceutical manufacturing, notably for the HIV drug Nevirapine.[8] Two primary strategies are discussed here: direct bromination and the Sandmeyer reaction.

2.1 Synthesis via Direct Bromination

A documented method involves the direct bromination of a precursor in the presence of bromine.[5] This approach is robust but requires careful handling of elemental bromine.

-

Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, dissolve the starting material (e.g., a substituted 2-chloro-4-methylpyridine derivative) in an appropriate solvent. Cool the mixture.

-

Reagent Addition: Slowly add elemental bromine (Br₂) dropwise to the stirred solution. The temperature should be carefully controlled during the addition.

-

Scientist's Insight: The slow, dropwise addition of bromine is crucial to manage the exothermicity of the reaction and to prevent the formation of polybrominated side products. Maintaining a low temperature initially helps to control the reaction rate.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir for an extended period (e.g., 12 hours) to ensure the reaction goes to completion.[5]

-

Workup: Carefully quench the reaction and adjust the pH to neutral using an aqueous base solution, such as 5N sodium hydroxide.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with saturated brine to remove residual water and inorganic salts.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous magnesium sulfate), filter, and concentrate the filtrate under reduced pressure. The crude product can then be purified by column chromatography to yield pure 3-bromo-2-chloro-4-methylpyridine.[5]

2.2 Synthesis via Sandmeyer Reaction

The Sandmeyer reaction is a classic and highly reliable method for converting an aromatic amine into an aryl halide via a diazonium salt intermediate.[9][10] This is a widely applicable alternative for synthesizing the title compound from 3-amino-2-chloro-4-methylpyridine.

Caption: Sandmeyer reaction workflow for synthesis.

-

Diazotization:

-

To a cooled (0-5 °C) aqueous solution of hydrobromic acid (HBr), add 3-amino-2-chloro-4-methylpyridine portion-wise while stirring to form the corresponding ammonium salt.[11]

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise. The temperature must be strictly maintained below 5 °C.[12]

-

Scientist's Insight: This step forms the unstable diazonium salt.[13] Low temperature is critical to prevent the premature decomposition of the diazonium intermediate, which would otherwise lead to phenol byproducts and reduced yield.

-

-

Halogenation:

-

In a separate flask, prepare a solution or suspension of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr mixture. Vigorous nitrogen gas evolution will be observed.

-

Scientist's Insight: The Cu(I) catalyst is essential for the radical-transfer mechanism that efficiently displaces the diazo group with a bromide, which is the core of the Sandmeyer reaction.[10]

-

-

Workup and Isolation:

-

After gas evolution ceases, warm the mixture to room temperature and then heat gently (e.g., 50-60 °C) to ensure the complete decomposition of any remaining diazonium salt.

-

Cool the mixture and neutralize it with a base (e.g., NaOH or Na₂CO₃).

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic phase, dry it, and concentrate it under vacuum.

-

Purify the residue via flash chromatography or distillation to obtain the final product.

-

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 3-Bromo-2-chloro-4-methylpyridine stems from the differential reactivity of its two halogen substituents. The C2-chloro group is activated towards nucleophilic attack, while the C3-bromo group is ideal for metal-catalyzed cross-coupling.

3.1 Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The electron-withdrawing nature of the pyridine nitrogen atom makes the C2 and C4 positions electron-deficient and thus susceptible to nucleophilic attack.[2][14] The C2-chloro atom on this scaffold can be readily displaced by various nucleophiles, most commonly amines, to form 2-amino-3-bromo-4-methylpyridine derivatives.

While classical SNAr can be effective, the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a state-of-the-art method for forming C-N bonds with broad substrate scope and high functional group tolerance.[15][16]

Sources

- 1. sarchemlabs.com [sarchemlabs.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. 55404-31-4 | CAS DataBase [m.chemicalbook.com]

- 6. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 55404-31-4|3-Bromo-2-chloro-4-methylpyridine|BLD Pharm [bldpharm.com]

- 8. US6399781B1 - Process for making 3-amino-2-chloro-4-methylpyridine - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Sandmeyer Reaction [organic-chemistry.org]

- 11. 3-Bromo-4-methylpyridine synthesis - chemicalbook [chemicalbook.com]

- 12. CN104945314A - Method for preparing 3-bromo-4-methylpyridine - Google Patents [patents.google.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. m.youtube.com [m.youtube.com]

- 16. chem.libretexts.org [chem.libretexts.org]

The Unseen Workhorse: A Technical Guide to 3-Bromo-2-chloro-4-methylpyridine

An In-depth Exploration of a Pivotal Intermediate in Modern Pharmaceutical and Agrochemical Synthesis

Abstract

3-Bromo-2-chloro-4-methylpyridine, a halogenated pyridine derivative, serves as a critical and versatile building block in the synthesis of a multitude of complex organic molecules. While its formal "discovery" and initial synthesis are not prominently documented in readily accessible scientific literature, its significance has grown in tandem with the development of blockbuster pharmaceuticals and advanced agrochemicals. This technical guide provides a comprehensive overview of 3-Bromo-2-chloro-4-methylpyridine, detailing its chemical properties, surveying established and modern synthetic methodologies, and exploring its crucial role in the production of high-value compounds. The discussion is tailored for researchers, scientists, and professionals in the fields of drug development and chemical manufacturing, offering insights into the practical application and synthetic nuances of this important intermediate.

Introduction: The Strategic Importance of a Dihalogenated Picoline

In the landscape of organic synthesis, the strategic value of an intermediate is often measured by its versatility and the efficiency with which it can be incorporated into larger, more complex molecular architectures. 3-Bromo-2-chloro-4-methylpyridine (also known as 3-Bromo-2-chloro-4-picoline), with the CAS number 55404-31-4, stands as a prime example of such a pivotal molecule.[1][2][3] Its structure, featuring a pyridine core functionalized with a methyl group and two distinct halogen atoms, offers a rich platform for a variety of chemical transformations.

The presence of both bromine and chlorine atoms on the pyridine ring allows for differential reactivity, enabling chemists to perform selective cross-coupling and substitution reactions. This "orthogonality" is a key feature that underpins its utility in the multi-step synthesis of pharmacologically active compounds and other functional materials. While the initial synthesis of this specific compound is not well-documented in historical records, its rise to prominence is inextricably linked to the demand for its derivatives in various sectors of the chemical industry.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of 3-Bromo-2-chloro-4-methylpyridine is essential for its safe handling, storage, and effective use in synthesis.

| Property | Value | Source |

| Molecular Formula | C₆H₅BrClN | [1][3] |

| Molecular Weight | 206.47 g/mol | [1][3] |

| Appearance | Off-white to light yellow solid | [4] |

| CAS Number | 55404-31-4 | [1][2][3] |

| Purity | Typically ≥95-99% | [4] |

Table 1: Key Physicochemical Properties of 3-Bromo-2-chloro-4-methylpyridine.

Synthetic Methodologies: A Survey of Preparative Routes

While a singular, seminal "discovery" paper for 3-Bromo-2-chloro-4-methylpyridine remains elusive, its synthesis can be approached through several logical retrosynthetic pathways, primarily involving the halogenation of a pre-existing 2-chloro-4-methylpyridine or a related precursor. The following sections detail plausible and documented synthetic strategies.

Electrophilic Bromination of 2-Chloro-4-methylpyridine

A direct and logical approach to the synthesis of 3-Bromo-2-chloro-4-methylpyridine is the electrophilic bromination of 2-chloro-4-methylpyridine. The pyridine ring is generally deactivated towards electrophilic substitution; however, the presence of the activating methyl group can help to facilitate the reaction. The directing effects of the substituents would favor bromination at the 3- and 5-positions.

Sources

Technical Monograph: Spectroscopic Characterization of 3-Bromo-2-chloro-4-methylpyridine

CAS: 55404-31-4 | Formula: C₆H₅BrClN | M.W.: 206.47 g/mol Document Type: Technical Reference Guide Version: 2.0 (Analytical Standards)

Executive Summary & Structural Context

3-Bromo-2-chloro-4-methylpyridine is a high-value heterocyclic intermediate, primarily utilized as a scaffold in the synthesis of pharmaceuticals and agrochemicals. Its structural uniqueness lies in the contiguous trisubstitution pattern (2,3,4-positions), which imparts specific electronic properties and regioselective reactivity.

For the analytical scientist, this molecule presents a distinct spectroscopic signature defined by the interplay between the electron-deficient pyridine ring, the inductive effects of the halogens, and the electron-donating methyl group. This guide provides a comprehensive breakdown of its spectral data, enabling rapid identification and quality control.

Structural Assignment Map

The following diagram illustrates the atom numbering and correlation to spectroscopic signals used throughout this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][2]

¹H NMR Analysis (Proton)

The proton NMR spectrum is characterized by a high degree of simplicity due to the trisubstitution, leaving only two aromatic protons. However, their chemical shifts are highly diagnostic.

Solvent: CDCl₃ (Chloroform-d) Frequency: 400 MHz (Reference Base)

| Signal Assignment | Chemical Shift (δ ppm) | Multiplicity | Integration | Coupling Constant ( | Mechanistic Insight |

| H6 (α to N) | 8.15 – 8.25 | Doublet (d) | 1H | Deshielded significantly by the adjacent Nitrogen (inductive -I and mesomeric -M effects). | |

| H5 (β to N) | 7.05 – 7.15 | Doublet (d) | 1H | Shielded relative to H6. Located beta to Nitrogen and ortho to the Methyl group. | |

| CH₃ (Methyl) | 2.40 – 2.45 | Singlet (s) | 3H | N/A | Typical benzylic-like shift on a heteroaromatic ring. May show slight broadening due to long-range coupling. |

Technical Note on Coupling:

The coupling between H5 and H6 is a classic vicinal coupling (

¹³C NMR Analysis (Carbon)

The carbon spectrum must confirm six unique carbon environments.

| Carbon Position | Approx.[1][2][3][4] Shift (δ ppm) | Environment Description |

| C2 | 148.0 – 150.0 | Quaternary. Deshielded by N and Cl (ipso). |

| C6 | 147.0 – 149.0 | Methine (CH). Deshielded by N (alpha). |

| C4 | 148.0 – 150.0 | Quaternary. Attached to Methyl.[2][3][5][6] |

| C3 | 120.0 – 125.0 | Quaternary. Attached to Br. Upfield due to "Heavy Atom Effect" of Bromine. |

| C5 | 123.0 – 125.0 | Methine (CH). |

| CH₃ | 22.0 – 24.0 | Methyl carbon. |

Mass Spectrometry (MS) Profile[7][9]

The mass spectrum of this molecule is the most definitive tool for confirming the halogen substitution pattern. The presence of one Chlorine and one Bromine atom creates a distinct isotopic "fingerprint."[7]

Isotopic Abundance Pattern

Unlike simple organics, this molecule will not show a single molecular ion peak.[7] It displays a triad of peaks due to the natural abundance of

Theoretical Intensity Ratio (M : M+2 : M+4) = 3 : 4 : 1 [7]

| Ion Species | m/z Value | Composition | Relative Intensity (Approx) |

| M⁺ | 205 | 75% (Base Peak relative to cluster) | |

| [M+2]⁺ | 207 | 100% (Dominant Peak) | |

| [M+4]⁺ | 209 | 25% |

Note: The exact m/z values are rounded integers. High-Resolution Mass Spec (HRMS) would detect exact masses (e.g., 204.929).

Fragmentation Pathway

-

[M - Br]⁺: Loss of Bromine radical (m/z ~126/128). This is often the primary fragmentation pathway as the C-Br bond is weaker than C-Cl.

-

[M - Cl]⁺: Loss of Chlorine (m/z ~170/172). Less common but observable.

-

[M - HCN]: Characteristic pyridine ring fragmentation.

Analytical Workflow & Quality Control

To ensure the integrity of the material for drug development applications, the following QC workflow is recommended. This system validates identity and purity simultaneously.

Synthetic Utility & Regiochemistry

Understanding the spectroscopy aids in monitoring downstream chemistry. This scaffold is designed for regioselective cross-coupling .

-

C3-Position (Bromo): The C-Br bond is generally more reactive towards oxidative addition with Palladium (Pd) catalysts (Suzuki/Buchwald couplings) than the C-Cl bond.

-

Monitoring: Disappearance of the triplet isotope pattern in MS; shift of C3 in

C NMR.

-

-

C2-Position (Chloro): This position is activated for

(Nucleophilic Aromatic Substitution) due to the adjacent Nitrogen.-

Monitoring: Shift of the H6 proton signal if the adjacent Cl is replaced by an amine or alkoxide.

-

References

-

PubChem Compound Summary. (2025). 3-Bromo-2-chloro-4-methylpyridine (CID 40425119).[2] National Center for Biotechnology Information. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (7th Ed.). John Wiley & Sons. (Reference for Halogen Isotope Patterns and Pyridine Coupling Constants).

-

Reich, H. J. (2024). Structure Determination Using NMR: Pyridine Chemical Shifts. University of Wisconsin-Madison Chemistry. [Link]

Sources

- 1. 3-Bromo-2-chloro-4-methoxypyridine | CAS#:144584-29-2 | Chemsrc [chemsrc.com]

- 2. 3-Bromo-2-chloro-4-methylpyridine | C6H5BrClN | CID 40425119 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Bromo-3-chloro-4-methylpyridine | C6H5BrClN | CID 44754874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-溴-2-氯吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. CAS 55404-31-4 | 3H32-D-04 | MDL MFCD04112511 | 3-Bromo-2-chloro-4-methylpyridine | SynQuest Laboratories [synquestlabs.com]

- 6. 2-Bromo-3-methylpyridine(3430-17-9) 1H NMR [m.chemicalbook.com]

- 7. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Commercial Availability & Technical Profile: 3-Bromo-2-chloro-4-methylpyridine

Executive Summary

3-Bromo-2-chloro-4-methylpyridine (CAS: 55404-31-4 ) is a high-value heterocyclic building block characterized by its dense functionalization. It features three distinct reactive handles—a C2-chlorine, a C3-bromine, and a C4-methyl group—on a pyridine scaffold. This specific substitution pattern renders it indispensable for orthogonal cross-coupling strategies in medicinal chemistry, particularly for the development of kinase inhibitors and agrochemicals where precise regiocontrol is paramount.

While available from specialized fine chemical suppliers, it is not a bulk commodity. This guide details its commercial landscape, provides a validated "make-vs-buy" decision framework, and outlines a robust synthetic protocol for in-house production when supply chain disruptions occur.

Part 1: Chemical Identity & Specifications

| Property | Specification |

| IUPAC Name | 3-Bromo-2-chloro-4-methylpyridine |

| CAS Number | 55404-31-4 |

| Molecular Formula | C₆H₅BrClN |

| Molecular Weight | 206.47 g/mol |

| Appearance | Off-white to pale yellow solid (low melting point) or liquid |

| Solubility | Soluble in DCM, EtOAc, MeOH; sparingly soluble in water |

| Key Identifier | Distinct from its isomer 5-bromo-2-chloro-4-methylpyridine (often confused in search results) |

Part 2: Supply Chain Landscape

Commercial Availability Status

The compound is classified as a Tier 2 Fine Chemical : available from catalog suppliers but rarely held in multi-kilogram stock. Lead times for amounts >100g can range from 2 to 6 weeks as they often trigger "make-to-order" synthesis.

Primary Suppliers & Tiers

-

Tier 1 (Stock < 10g): Synthonix, BLD Pharm, Combi-Blocks. Typically ship within 24-48 hours.

-

Tier 2 (Bulk/Custom): SynQuest Laboratories, Enamine. Capable of scaling to kg but require lead time.

Procurement Strategy: The "Make vs. Buy" Decision

For drug discovery campaigns requiring <50g, purchasing is recommended to save time. For process development (>100g), in-house synthesis becomes cost-effective due to the high markup on brominated pyridines.

Part 3: Strategic Synthesis (Experimental Protocol)

Why "Make" It?

Direct bromination of 2-chloro-4-methylpyridine is problematic due to regioselectivity issues (competing C5 bromination). The most robust, chemically unambiguous route utilizes the Sandmeyer Reaction starting from 3-amino-2-chloro-4-methylpyridine, a known intermediate in the synthesis of the antiretroviral drug Nevirapine.

Protocol: Sandmeyer Transformation

Objective: Convert the C3-amino group to a C3-bromo group while preserving the C2-chloro and C4-methyl substituents.

Reagents

-

Precursor: 3-Amino-2-chloro-4-methylpyridine (CAS 133627-45-9)

-

Reagents: Sodium Nitrite (NaNO₂), Hydrobromic Acid (48% HBr), Copper(I) Bromide (CuBr).

-

Solvent: Water/HBr mixture.

Step-by-Step Methodology

-

Diazotization:

-

Dissolve 3-amino-2-chloro-4-methylpyridine (1.0 eq) in 48% HBr (10 vol) at 0°C.

-

Dropwise add an aqueous solution of NaNO₂ (1.2 eq) while maintaining the internal temperature <5°C.

-

Checkpoint: The solution will turn dark/orange, indicating diazonium salt formation. Stir for 30 mins at 0°C.

-

-

Bromination (Sandmeyer):

-

In a separate vessel, prepare a solution of CuBr (0.5 eq) in 48% HBr.

-

Slowly transfer the cold diazonium solution into the CuBr solution (which can be slightly warmed to 40-50°C to facilitate gas evolution).

-

Caution: Nitrogen gas (

) will evolve vigorously. Ensure proper venting.

-

-

Workup & Purification:

-

After gas evolution ceases, heat to 60°C for 1 hour to ensure completion.

-

Cool to room temperature and neutralize with NaOH (aq) to pH 8.

-

Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄.

-

Purification: Silica gel chromatography (0-10% EtOAc/Hexanes). The product is less polar than the starting amine.

-

Validation (QC)

-

1H NMR (CDCl₃): Look for the loss of the broad

signal (approx. 4.0 ppm) and a downfield shift of the aromatic proton at C5. -

LC-MS: Confirm mass ion [M+H]+ = 206/208 (characteristic Br/Cl isotope pattern).

Part 4: Technical Utility & Reactivity Logic

The value of 3-Bromo-2-chloro-4-methylpyridine lies in its Orthogonal Reactivity . The electronic differences between the C2-Cl and C3-Br bonds allow chemists to functionalize the ring sequentially without protecting groups.

Reactivity Hierarchy

-

C3-Bromine: Most reactive in Pd-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) due to the weaker C-Br bond.

-

C2-Chlorine: Less reactive; requires activated catalysts or higher temperatures. Can be displaced by nucleophiles (

) due to the adjacent pyridine nitrogen. -

C4-Methyl: Can be oxidized to the acid or laterally lithiated (though difficult in the presence of halogens).

Visualization: Sequential Functionalization Workflow

Caption: Orthogonal reactivity strategy allowing sequential modification of the C3 and C2 positions.

Part 5: Synthesis Pathway Visualization

The following diagram illustrates the robust "Make" pathway from the commercially accessible amino-pyridine precursor.

Caption: Synthetic pathway via Sandmeyer reaction ensuring regiochemical integrity.

References

-

Preparation of 3-amino-2-chloro-4-methylpyridine. Source:World Intellectual Property Organization (WO/2000/043364). Context: Describes the synthesis of the amine precursor from ethyl cyanoacetate and acetone, establishing the supply chain for the starting material.

-

Regioselective Bromination of Pyridines. Source:BenchChem Application Notes. Context: Validates that direct bromination of 2-amino-4-picoline favors the 5-position, necessitating the use of the 3-amino precursor for the 3-bromo target.

-

3-Bromo-2-chloro-4-methylpyridine Product Record. Source:PubChem Compound Summary (CID 40425119). Context: Verifies chemical identity, CAS 55404-31-4, and physical properties.

-

Lithiation of 2-Chloropyridines. Source:ResearchGate (Journal of Organic Chemistry). Context: Discusses the regioselectivity of DoM reactions, supporting the alternative synthesis route via lithiation if the amine is unavailable.

Methodological & Application

Application Notes & Protocols: Regioselective Buchwald-Hartwig Amination of 3-Bromo-2-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Heteroaromatic C-N Bond Formation

The Buchwald-Hartwig amination has become an indispensable tool in modern synthetic organic chemistry, particularly within drug discovery and development, for its remarkable ability to construct carbon-nitrogen (C-N) bonds.[1][2][3] This palladium-catalyzed cross-coupling reaction offers a versatile and efficient route to synthesize arylamines, which are prevalent structural motifs in a vast array of pharmaceuticals.[2][4] However, the application of this methodology to electron-deficient heteroaromatic systems, such as pyridines, presents unique challenges.[5] The coordinating ability of the pyridine nitrogen can lead to catalyst inhibition, and the electronic nature of the ring influences the reactivity of its substituents.[5][6]

This guide provides an in-depth analysis and a detailed protocol for the Buchwald-Hartwig amination of a particularly challenging substrate: 3-bromo-2-chloro-4-methylpyridine. The presence of two distinct halogen atoms on the pyridine ring introduces the critical issue of regioselectivity. Understanding and controlling which halogen participates in the C-N bond formation is paramount for the successful synthesis of the desired product. This document will delve into the mechanistic principles governing this selectivity, provide a comprehensive overview of critical reaction parameters, and offer a step-by-step protocol for conducting the reaction and a guide for troubleshooting potential issues.

Mechanistic Insights: The Basis of Regioselectivity

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium complex.[1][7][8] The key steps are oxidative addition of the aryl halide to a Pd(0) species, association of the amine, deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][3]

In the case of dihalogenated pyridines like 3-bromo-2-chloro-4-methylpyridine, the initial and rate-determining step of oxidative addition dictates the regioselectivity of the reaction.[9] The general reactivity order for aryl halides in this step is I > Br > Cl.[8][10] This is due to the bond dissociation energies of the carbon-halogen bonds, with the C-Br bond being weaker and more susceptible to cleavage by the palladium catalyst than the C-Cl bond.

Therefore, for 3-bromo-2-chloro-4-methylpyridine, the oxidative addition is expected to occur preferentially at the C-Br bond, leading to the selective formation of the 3-amino-2-chloro-4-methylpyridine derivative.

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

Application Notes and Protocols: Regioselective Sonogashira Coupling of 3-Bromo-2-chloro-4-methylpyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the Sonogashira coupling reaction, specifically tailored for the regioselective functionalization of 3-bromo-2-chloro-4-methylpyridine. This protocol is designed to be a robust starting point for researchers engaged in the synthesis of complex heterocyclic molecules, a common motif in medicinal chemistry and materials science. We will delve into the mechanistic underpinnings of the reaction, justify the selection of reagents and conditions, and provide a detailed, step-by-step procedure for achieving selective C-C bond formation at the C-Br position, leaving the C-Cl bond intact for potential downstream transformations.

Introduction: The Strategic Importance of Sonogashira Coupling

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed reaction, often co-catalyzed by copper(I) salts, has become indispensable in the construction of conjugated enynes and arylalkynes, which are prevalent structural motifs in a vast array of biologically active compounds, natural products, and advanced organic materials.[2] The reaction's utility is underscored by its typically mild conditions and broad functional group tolerance.[3]

The substrate at the heart of this guide, 3-bromo-2-chloro-4-methylpyridine, presents a unique synthetic challenge and opportunity. As a dihalogenated pyridine, it offers two potential sites for cross-coupling. The ability to selectively functionalize one site over the other is paramount for efficient and controlled molecular assembly. This application note will focus on exploiting the inherent reactivity differences between the C-Br and C-Cl bonds to achieve a regioselective Sonogashira coupling.

The Mechanistic Rationale: Achieving Regioselectivity

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] A simplified overview is essential to understand the experimental parameters.

-